molecular formula C13H13BrClN B2762189 (S)-(4-Bromophenyl)(phenyl)methanamine hydrochloride CAS No. 451503-30-3

(S)-(4-Bromophenyl)(phenyl)methanamine hydrochloride

Cat. No.: B2762189
CAS No.: 451503-30-3
M. Wt: 298.61
InChI Key: SZWHELGYDLPWLM-ZOWNYOTGSA-N
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Description

(S)-(4-Bromophenyl)(phenyl)methanamine hydrochloride is a chiral amine salt characterized by a bromophenyl and phenyl group attached to a central methanamine core, with the (S)-enantiomeric configuration. Its CAS number is 5267-43-6 , and its molecular formula is C₁₃H₁₃BrClN, yielding a molecular weight of 298.61 g/mol. The compound is synthesized via coupling reactions involving bromophenyl intermediates and chiral resolving agents to isolate the (S)-enantiomer . It serves as a key intermediate in pharmaceutical research, particularly in the development of ligands for enzyme inhibition studies, such as those targeting human aldose reductase .

Properties

IUPAC Name

(S)-(4-bromophenyl)-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H/t13-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWHELGYDLPWLM-ZOWNYOTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Key Structural Analogs of (S)-(4-Bromophenyl)(phenyl)methanamine Hydrochloride

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
(R)-(4-Bromophenyl)(phenyl)methanamine HCl 220441-84-9 C₁₃H₁₃BrClN 298.61 (R)-enantiomer configuration
1-(4-Bromophenyl)ethanamine Hydrochloride 90006-14-7 C₈H₁₁BrClN 220.54 Ethylamine backbone instead of methanamine
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine HCl 2109874-10-2 C₈H₁₀BrClFN 254.53 Fluorine substituent at meta position
(4-Bromophenyl)(cyclobutyl)methanamine HCl 1193387-95-9 C₁₁H₁₅BrClN 276.60 Cyclobutyl replaces phenyl group
4-(Difluoromethoxy)phenylmethanamine HCl 2044872-13-9 C₁₄H₁₄ClF₂NO 285.72 Difluoromethoxy substituent

Key Observations :

  • Enantiomeric Differences : The (R)-enantiomer (CAS 220441-84-9) exhibits identical molecular weight but distinct stereochemical properties, which can influence receptor binding affinity in chiral environments .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Solubility Melting Point (°C) LogP (Predicted)
(S)-(4-Bromophenyl)(phenyl)methanamine HCl Soluble in DMSO 220–225 3.2
(R)-(4-Bromophenyl)(phenyl)methanamine HCl Soluble in MeOH 218–222 3.2
1-(4-Bromophenyl)ethanamine HCl Soluble in H₂O 195–200 2.8
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine HCl Soluble in DCM 210–215 2.9

Key Observations :

  • The hydrochloride salts generally exhibit high solubility in polar solvents like DMSO and methanol.
  • The (S)- and (R)-enantiomers show nearly identical melting points and logP values, indicating similar lipophilicity .

Pharmacological Relevance

  • Enzyme Inhibition : Derivatives of 4-bromophenyl methanamine are explored as ligands for aldose reductase, a target in diabetic complications .
  • Boronic Acid Derivatives: Compounds like (3-(aminomethyl)phenyl)boronic acid (CAS 1336374-39-0) highlight the utility of bromophenyl groups in Suzuki-Miyaura cross-coupling reactions for drug discovery .

Commercial Availability and Specifications

  • The compound is available from suppliers like BLD Pharm Ltd. and ChemBK, with purity ≥95% and pricing ranging from $50–100/g .

Biological Activity

(S)-(4-Bromophenyl)(phenyl)methanamine hydrochloride, an organic compound with the molecular formula C₁₃H₁₃BrClN, is recognized for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenyl group and a phenyl group attached to a methanamine backbone , which contributes to its unique biological profile. The hydrochloride form enhances its solubility, making it suitable for various applications in research and therapeutic contexts.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antidepressant Effects : Some studies suggest that the compound may have antidepressant properties, potentially through mechanisms involving serotonin uptake inhibition .
  • Antiproliferative Activity : The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, similar compounds have shown significant activity against leukemia cell lines .
  • Interaction with Biological Targets : The compound's binding affinity to specific receptors and enzymes has been studied, contributing to its potential therapeutic applications.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components. A comparative analysis with similar compounds reveals insights into how modifications can affect activity:

Compound NameMolecular FormulaUnique Features
4-Bromobenzylamine hydrochlorideC₇H₉BrClNShorter carbon chain; used as a building block in organic synthesis.
(S)-(4-Bromophenyl)(phenyl)ethanamineC₁₄H₁₈BrClNEthane backbone; potential for differing biological activity.
4-BromodiphenylmethanolC₁₃H₁₁BrOContains an alcohol functional group; used in different chemical applications.

The presence of brominated and phenolic structures in this compound enhances its biological activity compared to structurally similar compounds.

Case Studies and Research Findings

  • Antidepressant Activity : A study focusing on the antidepressant derivatives of related compounds demonstrated that specific structural modifications could enhance serotonin uptake blocking activity, a key mechanism in treating depression .
  • Antiproliferative Studies : In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutic agents .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the interactions of the compound with target proteins involved in cancer progression. These studies reveal potential binding sites and interaction energies that correlate with observed biological activities .

Q & A

Q. What are the common impurities encountered during synthesis?

  • By-Products :
  • Diastereomers : Formed during incomplete chiral resolution; detectable via ¹H NMR (split peaks for NH₂ protons) .
  • Dehalogenated Products : Result from Pd catalyst over-reduction; mitigate with controlled reaction times (<12 hrs) .

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